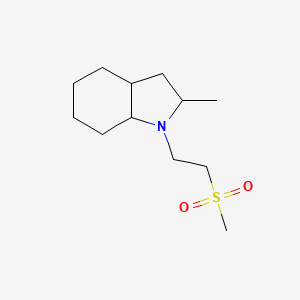![molecular formula C15H22N2O B7586390 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide, also known as DMXAA, is a synthetic molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide is not fully understood, but it is thought to involve the induction of cytokines and chemokines, which are involved in the immune response. This compound has been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit angiogenesis. This compound has also been shown to increase the production of cytokines and chemokines, which are involved in the immune response. In clinical trials, this compound has been shown to have a low toxicity profile, with mild to moderate side effects.
Advantages and Limitations for Lab Experiments
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. This compound has also been shown to have a low toxicity profile, which makes it a safer alternative to other cancer treatments. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. This compound also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Future Directions
For research on 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide include the development of new synthesis methods, optimization of dosing and administration, and study in combination with other cancer treatments.
Synthesis Methods
The synthesis of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with methylamine to form 2,3-dimethylphenylmethylamine. This intermediate is then reacted with acetyl chloride to form this compound. The final product is purified using column chromatography.
Scientific Research Applications
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in cancer development and growth. This compound has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Properties
IUPAC Name |
2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-5-7-13(12(11)2)14-8-3-4-9-17(14)10-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONUGSABOFMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
